molecular formula C9H12N2O B11737114 6-(Oxolan-2-yl)pyridin-2-amine CAS No. 1353853-51-6

6-(Oxolan-2-yl)pyridin-2-amine

Cat. No.: B11737114
CAS No.: 1353853-51-6
M. Wt: 164.20 g/mol
InChI Key: JKPYXIQTNZLBNE-UHFFFAOYSA-N
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Description

6-(Oxolan-2-yl)pyridin-2-amine is a heterocyclic compound that features a pyridine ring substituted with an oxolane ring at the 6-position and an amine group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Oxolan-2-yl)pyridin-2-amine typically involves the cyclization of a pyridine derivative with an oxolane precursor. One common method involves the reaction of 2-aminopyridine with an oxolane derivative under acidic conditions to facilitate the cyclization process. The reaction is usually carried out in a solvent such as methanol or ethanol at elevated temperatures (around 70°C) for several hours .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-(Oxolan-2-yl)pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine derivatives .

Scientific Research Applications

6-(Oxolan-2-yl)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(Oxolan-2-yl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Oxolan-2-yl)pyridin-2-amine is unique due to the presence of both an oxolane ring and an amine group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

1353853-51-6

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

6-(oxolan-2-yl)pyridin-2-amine

InChI

InChI=1S/C9H12N2O/c10-9-5-1-3-7(11-9)8-4-2-6-12-8/h1,3,5,8H,2,4,6H2,(H2,10,11)

InChI Key

JKPYXIQTNZLBNE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NC(=CC=C2)N

Origin of Product

United States

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